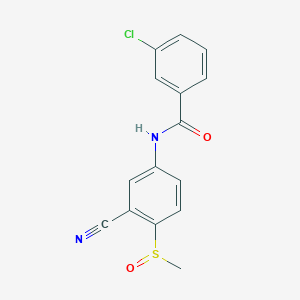

3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves complex chemical reactions. For instance, derivatives of benzo[b]thiophene-2-carboxamides are synthesized through reactions of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides, showcasing methodologies that might be analogous to the synthesis of our target compound (Ried, Oremek, & Guryn, 1980).

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly analyzed through various techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra. Such detailed structural analyses provide a foundation for understanding the complex structure of 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide. For example, Demir et al. (2016) conducted crystal structure analysis and spectral investigations to elucidate the structure of related benzamide compounds, which could parallel the structural analysis of our compound of interest (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds have been explored to understand their interactions and transformations. For instance, the synthesis and reactions of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides demonstrate the potential chemical behaviors that might be expected from 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide (Ried, Oremek, & Guryn, 1980).

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are crucial for understanding the practical applications of a compound. Studies like those by Demir et al. (2016) provide insights into these aspects through detailed characterization, which is essential for comprehensive physical property analysis of our target compound (Demir et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological molecules, is essential for applications in synthesis and drug development. Research on related compounds, such as the work by Ried, Oremek, & Guryn (1980), sheds light on these aspects, providing a basis for the chemical property analysis of 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide (Ried, Oremek, & Guryn, 1980).

Scientific Research Applications

Heterocyclic Synthesis

3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has been explored in the synthesis of heterocyclic compounds. A study demonstrated the preparation of various pyrimidinone derivatives through reactions involving similar compounds. These derivatives exhibited antibiotic and antibacterial properties, highlighting the compound's potential in developing new drugs (Ahmed, 2007).

Photosensitized Oxidation Studies

In photosensitized oxidation studies, related compounds have been used to understand the mechanistic pathways of C-S bond cleavage in sulfoxide radical cations. This research provides insights into the photochemical behavior of molecules containing similar structural elements (Baciocchi et al., 2008).

Crystal Structure Analysis

The compound's structural analogs have been analyzed to understand their crystal structures, which is crucial in drug design and material science. For instance, the crystal structures of three anticonvulsant enaminones were determined to study their molecular conformations (Kubicki et al., 2000).

Synthesis of Chromones

Research on the synthesis of chromones, important in pharmaceutical chemistry, utilized similar compounds. These studies contributed to the development of novel methods for synthesizing chromones, which are significant in medicinal chemistry (Klutchko et al., 1974).

Inhibitors of Bruton's Tyrosine Kinase

Studies on analogs of 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide have shown their potential as inhibitors of Bruton's tyrosine kinase (BTK), a protein crucial in the development of B cells. This research has implications for treatments of diseases involving the immune system (Ghosh et al., 2000).

Molecular and Material Science

In molecular and material science, the compound and its derivatives have been used to understand molecular interactions and crystal packing, which are essential in designing new materials and pharmaceuticals. For example, the crystal structure of a related compound was analyzed to study molecular interactions (Choi et al., 2008).

properties

IUPAC Name |

3-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-21(20)14-6-5-13(8-11(14)9-17)18-15(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJUQVWEHCGHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2490471.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)